molecular formula C8H6O4 B1198217 5-Formylsalicylic acid CAS No. 616-76-2

5-Formylsalicylic acid

Cat. No. B1198217
CAS RN: 616-76-2
M. Wt: 166.13 g/mol
InChI Key: UTCFOFWMEPQCSR-UHFFFAOYSA-N
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Description

5-Formylsalicylic acid is a monohydroxybenzoic acid in which a benzoic acid nucleus is substituted at positions 2 and 5 by a formyl group and a hydroxy group respectively . It is a member of benzaldehydes, a monohydroxybenzoic acid, and a member of phenols . It is functionally related to salicylic acid .


Synthesis Analysis

5-Formylsalicylic acid can be synthesized by reacting sodium hydroxide with hydrogen chloride gas in a neutral pH environment . It can also be used in the synthesis of 5-(benzimidazolium-2-yl)salicylate by reacting with o-phenylenediamine .


Molecular Structure Analysis

The molecular formula of 5-Formylsalicylic acid is C8H6O4 . It is a monohydroxybenzoic acid in which a benzoic acid nucleus is substituted at positions 2 and 5 by a formyl group and a hydroxy group respectively .


Chemical Reactions Analysis

5-Formylsalicylic acid participates in the formation of chelation ion exchange resins . It has been used in the development of chemical sensors based on mesoporous silica nanotubes (MSNTs) for the quick detection of Fe(III) ions .


Physical And Chemical Properties Analysis

5-Formylsalicylic acid has a density of 1.5±0.1 g/cm3, a boiling point of 361.2±32.0 °C at 760 mmHg, and a flash point of 186.5±21.6 °C . It has 4 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Environmental Science: Detection of Iron Ions

5-Formylsalicylic acid is utilized in the development of chemical sensors for the rapid detection of Fe(III) ions in environmental samples. These sensors, based on mesoporous silica nanotubes modified with 5-Formylsalicylic acid, change color upon contact with Fe(III) ions, allowing for visual and spectrophotometric detection .

Pharmaceuticals: Spectrophotometric Analysis

In pharmaceuticals, 5-Formylsalicylic acid plays a role in the spectrophotometric and fluorometric determination of Fe(III) ions. This application is critical for ensuring the safety and efficacy of pharmaceutical products by monitoring iron levels .

Analytical Chemistry: Nanosensor Development

Analytical chemistry benefits from 5-Formylsalicylic acid through the creation of nanosensors for detecting specific ions. These sensors are designed for quick response and high sensitivity, which is essential for accurate and timely analytical results .

Materials Science: Chelation Ion Exchange Resins

5-Formylsalicylic acid is involved in the formation of chelation ion exchange resins. These resins are important for separating ions based on their charge, size, and affinity, which has applications in water treatment and purification processes .

Biochemistry: Plant Growth and Stress Response

In biochemistry, salicylic acid derivatives, including 5-Formylsalicylic acid, are known to play a role in plant growth regulation and stress response. They are involved in the signaling pathways that activate plant defenses against pathogens and environmental stresses .

Agriculture: Enhancing Plant Tolerance

Agriculturally, 5-Formylsalicylic acid is used to enhance plant tolerance to salinity and other stress factors. It has been shown to improve growth characteristics in crops like tomatoes when applied via foliar sprays, contributing to better yield and resilience against adverse conditions .

Horticulture: Induction of Flowering

5-Formylsalicylic acid induces flowering in ornamental plants, providing a method for physiological regulation in horticulture. This application is particularly valuable for controlling the blooming period of plants for commercial and aesthetic purposes .

Crop Production: Yield and Quality Improvement

In crop production, the application of 5-Formylsalicylic acid can lead to increased yields and improved crop quality. It enhances anabolism, grain weight, and the number of grains, which is beneficial for agricultural productivity .

Safety and Hazards

5-Formylsalicylic acid causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to avoid all personal contact, including inhalation, and to wear protective clothing when risk of exposure occurs . It should be used only in a well-ventilated area .

properties

IUPAC Name

5-formyl-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-4,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCFOFWMEPQCSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210608
Record name 5-Formylsalicylic acid
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Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

5-Formylsalicylic acid

CAS RN

616-76-2
Record name 5-Formylsalicylic acid
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Record name 5-FORMYLSALICYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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